![molecular formula C9H18ClNO3S B2852909 Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride CAS No. 1864061-63-1](/img/structure/B2852909.png)
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO3S·HCl and a molecular weight of 255.77 g/mol. It is a derivative of piperidine and contains a methanesulfinyl group, which makes it a valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, ethyl chloroformate, and methanesulfinyl chloride.
Reaction Steps:
Piperidine is reacted with ethyl chloroformate to form ethyl piperidine-4-carboxylate.
The resulting compound is then treated with methanesulfinyl chloride to introduce the methanesulfinyl group, forming ethyl 4-methanesulfinylpiperidine-4-carboxylate.
Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The compound is typically synthesized in a controlled environment to ensure purity and yield. Large-scale production involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is unique due to its specific structural features, such as the methanesulfinyl group. Similar compounds include:
Ethyl piperidine-4-carboxylate: Lacks the methanesulfinyl group.
Ethyl 4-methylpiperidine-4-carboxylate: Contains a methyl group instead of a methanesulfinyl group.
Ethyl 4-aminopiperidine-4-carboxylate: Contains an amino group instead of a methanesulfinyl group.
These compounds differ in their reactivity and biological activity, making this compound distinct in its applications.
Biological Activity
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article consolidates research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a methanesulfinyl group. Its molecular formula is C₁₁H₁₄ClN₃O₄S, and it exhibits unique properties that may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfinyl group is known to enhance the interaction with bacterial targets, potentially disrupting essential metabolic pathways.
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Cysteine Biosynthesis : Cysteine is crucial for bacterial survival and virulence. Compounds that inhibit cysteine biosynthesis can significantly reduce bacterial fitness and resistance to antibiotics .
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound may lead to oxidative damage in microbial cells, further enhancing its antimicrobial efficacy .
Antitumor Activity
Recent studies have explored the potential antitumor effects of this compound, particularly its ability to induce apoptosis in cancer cells.
Case Study Overview
A notable study involved the evaluation of a related compound's antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The findings suggested that hybrid molecules containing similar pharmacophores exhibited substantial anti-cancer effects by:
- Inducing Apoptosis : The compound was shown to promote programmed cell death in EAC cells, leading to a significant reduction in tumor viability .
- Antioxidant Activity : The compound's antioxidant properties were confirmed through various assays, indicating its potential to mitigate oxidative stress in normal tissues while targeting cancer cells .
Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of cysteine biosynthesis, oxidative stress induction | |
Antitumor | Induction of apoptosis, antioxidant activity |
In Vivo Studies
In vivo studies have demonstrated the safety profile of this compound. Histopathological examinations revealed no significant adverse effects on liver and kidney functions in animal models treated with the compound .
Properties
IUPAC Name |
ethyl 4-methylsulfinylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c1-3-13-8(11)9(14(2)12)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMGFXSBXNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)S(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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